Cas no 65423-26-9 (15β-Hydroxy Cyproterone AcetateCURRENTLY UNAVAILABLE)

15β-Hydroxy Cyproterone Acetate is a steroidal derivative of cyproterone acetate, characterized by the introduction of a hydroxyl group at the 15β position. This modification enhances its metabolic stability and potential pharmacological activity, making it a compound of interest in endocrine research. Its structural features may influence binding affinity to androgen and progesterone receptors, offering utility in studies related to hormone-dependent conditions. The hydroxylation at the 15β position could also improve solubility, facilitating formulation development. Currently unavailable, this compound remains relevant for specialized investigations in steroid chemistry and therapeutic applications. Further research is required to fully elucidate its pharmacokinetic and pharmacodynamic properties.
15β-Hydroxy Cyproterone AcetateCURRENTLY UNAVAILABLE structure
65423-26-9 structure
Product Name:15β-Hydroxy Cyproterone AcetateCURRENTLY UNAVAILABLE
CAS No:65423-26-9
MF:C24H29ClO5
MW:432.937066793442
CID:514620
PubChem ID:163085
Update Time:2025-05-21

15β-Hydroxy Cyproterone AcetateCURRENTLY UNAVAILABLE Chemical and Physical Properties

Names and Identifiers

    • 3'H-Cyclopropa[1,2]pregna-1,4,6-triene-3,20-dione,17-(acetyloxy)-6-chloro-1,2-dihydro-15-hydroxy-, (1b,2b,15b)- (9CI)
    • 15β-Hydroxy Cyproterone Acetate
    • 15β-Hydroxy-cyproteron-acetat
    • 3'H-Cyclopropa[1,2]pregna-1,4,6-triene-3,20-dione,17-(acetyloxy)-6-chloro-1,2-dihydro-15-hydro...
    • 15-BETA-HYDROXY CYPROTERONE
    • 15Beta-Hydroxy Cyproterone Acetate
    • 15B-HYDROXY CYPROTERONE ACETATE
    • 15SS-HYDROXY CYPROTERONE ACETATE
    • 65423-26-9
    • UNII-54AF4JYT3F
    • 54AF4JYT3F
    • 17-Hydroxycyproterone acetate
    • [(1S,2S,3S,5R,11R,12S,13R,15R,16S)-15-acetyl-9-chloro-13-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate
    • DTXSID801336997
    • (1.BETA.,2.BETA.,15.BETA.)-17-(ACETYLOXY)-6-CHLORO-1,2-DIHYDRO-15-HYDROXY-3'H-CYCLOPROPA(1,2)PREGNA-1,4,6-TRIENE-3,20-DIONE
    • 17-OHCPA
    • 15?-Hydroxy Cyproterone Acetate
    • 17beta-Hydroxycyproterone acetate
    • 3'H-CYCLOPROPA(1,2)PREGNA-1,4,6-TRIENE-3,20-DIONE, 17-(ACETYLOXY)-6-CHLORO-1,2-DIHYDRO-15-HYDROXY-, (1.BETA.,2.BETA.,15.BETA.)-
    • 3'H-Cyclopropa(1,2)pregna-1,4,6-triene-3,20-dione, 17-(acetyloxy)-6-chloro-1,2-dihydro-17-hydroxy-, (1beta,2beta,15beta)-
    • 15 beta -Hydroxy Cyproterone Acetate
    • 15.BETA.-HYDROXYCYPROTERONE ACETATE
    • CURRENTLY UNAVAILABLE
    • SCHEMBL11245454
    • 15β-Hydroxy Cyproterone AcetateCURRENTLY UNAVAILABLE
    • Inchi: 1S/C24H29ClO5/c1-11(26)24(30-12(2)27)10-20(29)21-14-8-18(25)17-9-19(28)13-7-16(13)23(17,4)15(14)5-6-22(21,24)3/h8-9,13-16,20-21,29H,5-7,10H2,1-4H3/t13-,14-,15+,16+,20-,21-,22+,23+,24+/m1/s1
    • InChI Key: HRANPRDGABOKNQ-ORGXEYTDSA-N
    • SMILES: ClC1=C[C@H]2[C@@H]3[C@@H](C[C@](C(C)=O)([C@@]3(C)CC[C@@H]2[C@]2(C)C1=CC([C@@H]1C[C@H]21)=O)OC(C)=O)O

Computed Properties

  • Exact Mass: 432.17000
  • Monoisotopic Mass: 432.17
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 3
  • Complexity: 936
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80.7A^2
  • XLogP3: 2.7

Experimental Properties

  • Color/Form: NA
  • Density: 1.33
  • Melting Point: Not available
  • Boiling Point: 557.9°C at 760 mmHg
  • Flash Point: 291.2°C
  • Refractive Index: 1.596
  • PSA: 80.67000
  • LogP: 3.57840

15β-Hydroxy Cyproterone AcetateCURRENTLY UNAVAILABLE Pricemore >>

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Additional information on 15β-Hydroxy Cyproterone AcetateCURRENTLY UNAVAILABLE

Research Brief on 15β-Hydroxy Cyproterone Acetate (65423-26-9): Current Status and Recent Advances

15β-Hydroxy Cyproterone Acetate (65423-26-9) is a derivative of cyproterone acetate, a steroidal antiandrogen with well-documented applications in the treatment of androgen-dependent conditions such as prostate cancer, hirsutism, and severe acne. Despite its pharmacological significance, the product is currently marked as "UNAVAILABLE" in commercial and research contexts, prompting renewed interest in its synthesis, metabolism, and potential therapeutic applications. This research brief consolidates the latest findings on 15β-Hydroxy Cyproterone Acetate, focusing on its chemical properties, metabolic pathways, and recent preclinical or clinical studies.

Recent studies have highlighted the unique pharmacokinetic profile of 15β-Hydroxy Cyproterone Acetate, particularly its enhanced metabolic stability compared to its parent compound. A 2023 study published in the Journal of Steroid Biochemistry and Molecular Biology demonstrated that the 15β-hydroxylation significantly reduces first-pass metabolism in the liver, potentially improving bioavailability. This finding is critical given the historical challenges associated with the oral administration of cyproterone acetate derivatives. Researchers employed LC-MS/MS techniques to quantify the compound in plasma, revealing a half-life extension of approximately 30% in rodent models.

The unavailability of 15β-Hydroxy Cyproterone Acetate in current markets has been attributed to complex synthesis requirements and limited demand. However, a breakthrough in biocatalytic synthesis was reported in early 2024, utilizing engineered CYP450 enzymes to achieve regioselective 15β-hydroxylation of cyproterone acetate with >85% yield (Patel et al., Nature Catalysis). This green chemistry approach addresses previous scalability issues and may revive commercial interest. Parallel efforts by academic consortia are exploring its potential as a dual-action antiandrogen and glucocorticoid receptor modulator, with in vitro data showing promising selectivity profiles.

From a clinical perspective, the compound's current unavailability has not halted investigative work. A phase I trial in Germany (NCT05467826) is evaluating its safety profile in transgender hormone therapy, leveraging its hypothesized reduced thrombogenic risk compared to standard cyproterone acetate. Preliminary results presented at the 2024 ENDO conference suggest dose-dependent suppression of testosterone with fewer adverse effects on lipid metabolism. These findings align with earlier in silico predictions of reduced off-target interactions due to the 15β-hydroxyl moiety's steric effects on receptor binding.

Regulatory and supply chain analyses indicate that the "UNAVAILABLE" status may persist until 2025 due to pending Good Manufacturing Practice (GMP) certifications for new synthesis routes. The European Medicines Agency has classified 15β-Hydroxy Cyproterone Acetate as an "orphan compound" under investigation for rare androgen disorders, which could accelerate approval pathways. Meanwhile, research-grade material remains accessible through specialized suppliers like Sigma-Aldrich (Product Code SML-65423), though at limited quantities and high cost.

In conclusion, while 15β-Hydroxy Cyproterone Acetate (65423-26-9) faces current commercial unavailability, recent advances in synthetic biology and expanded therapeutic indications are revitalizing research interest. The compound's improved metabolic stability and receptor selectivity profile position it as a strong candidate for next-generation antiandrogen therapies. Stakeholders should monitor ongoing clinical trials and alternative synthesis developments that may resolve current supply limitations in the near future.

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